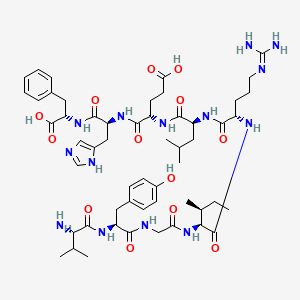
Alicdamotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alicdamotide is a bioactive chemical.
Applications De Recherche Scientifique
1. Potential in Cancer Treatment
Alisertib, a selective inhibitor of aurora kinase A, has shown promise in treating various types of advanced solid tumors, including breast cancer, small-cell lung cancer, non-small-cell lung cancer, head and neck squamous-cell carcinoma, and gastro-oesophageal adenocarcinoma. This was observed in a phase 2 study, where alisertib demonstrated a capacity to elicit partial responses in a subset of patients with these cancers, suggesting its potential as a therapeutic option in oncology (Melichar et al., 2015).
2. Insights into Aurora A Kinase Inhibition
Another study provides a comprehensive overview of alisertib's clinical development, linking its antitumor activity to the inhibition of Aurora A kinase. This research underlines the relevance of alisertib in treating various cancers like neuroblastoma, small cell lung cancer, and breast cancer, among others. It also sheds light on potential combinations of alisertib with other therapies for enhanced efficacy (Niu et al., 2015).
3. Pharmacokinetic and Pharmacodynamic Studies
Extensive studies on the pharmacokinetics and pharmacodynamics of alisertib have been conducted. A phase I study highlighted its safety, pharmacokinetic profile, and efficacy in patients with advanced solid tumors. This research also established the recommended phase II dose of alisertib, contributing to its clinical development and understanding of its interaction within the human body (Dees et al., 2012).
4. Metabolic Profiling in Cancer Patients
A metabolic profiling analysis of alisertib was conducted as part of a broader phase 1 study. This analysis helped in understanding the biotransformation pathways and metabolite profiles of alisertib in patients with advanced malignancies, providing crucial insights into the drug's metabolism and excretion, which is vital for its clinical use and risk management (Pusalkar et al., 2020).
Propriétés
Numéro CAS |
1201327-17-4 |
|---|---|
Nom du produit |
Alicdamotide |
Formule moléculaire |
C54H80N14O13 |
Poids moléculaire |
1133.31 |
Nom IUPAC |
(2S,5S,8S,11S,14S,17S,23S,26S)-5-((1H-imidazol-4-yl)methyl)-26-amino-2-benzyl-17-((S)-sec-butyl)-8-(2-carboxyethyl)-14-(3-guanidinopropyl)-23-(4-hydroxybenzyl)-11-isobutyl-27-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaoctacosanoic acid |
InChI |
InChI=1S/C54H80N14O13/c1-7-31(6)45(68-42(70)27-60-46(73)39(66-51(78)44(55)30(4)5)23-33-15-17-35(69)18-16-33)52(79)63-36(14-11-21-59-54(56)57)47(74)64-38(22-29(2)3)49(76)62-37(19-20-43(71)72)48(75)65-40(25-34-26-58-28-61-34)50(77)67-41(53(80)81)24-32-12-9-8-10-13-32/h8-10,12-13,15-18,26,28-31,36-41,44-45,69H,7,11,14,19-25,27,55H2,1-6H3,(H,58,61)(H,60,73)(H,62,76)(H,63,79)(H,64,74)(H,65,75)(H,66,78)(H,67,77)(H,68,70)(H,71,72)(H,80,81)(H4,56,57,59)/t31-,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1 |
Clé InChI |
KGYAGTYEGDKXGS-YIPZSENKSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H](CC2=CNC=N2)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CCCNC(N)=N)NC([C@H]([C@@H](C)CC)NC(CNC([C@H](CC3=CC=C(O)C=C3)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alicdamotide; Val-tyr-gly-ile-arg-leu-glu-his-phe; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



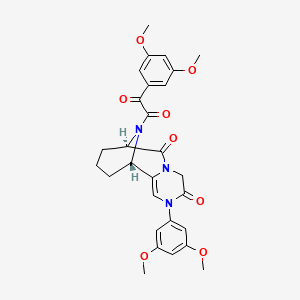
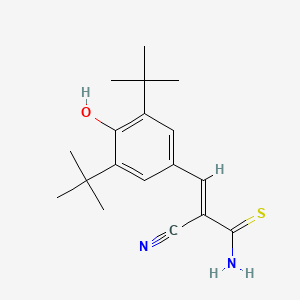
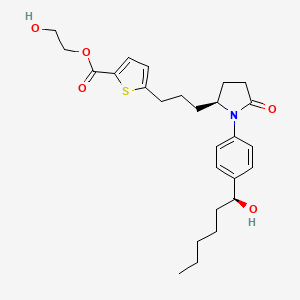


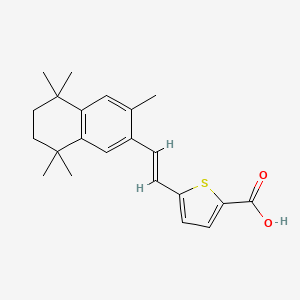
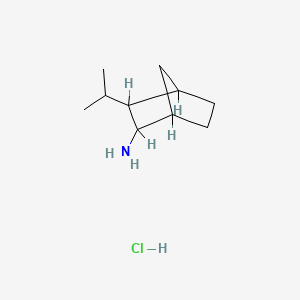
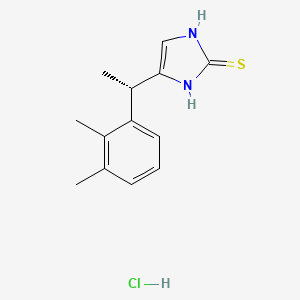
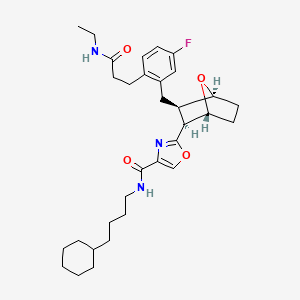
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)
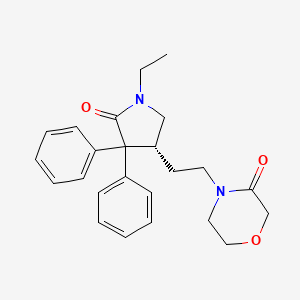
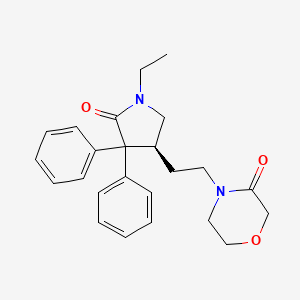
![2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole)](/img/structure/B605247.png)